molecular formula C24H26O8 B14375066 Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate CAS No. 89927-46-8

Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate

Cat. No.: B14375066
CAS No.: 89927-46-8
M. Wt: 442.5 g/mol
InChI Key: RMOJBOTTZUQUKF-UHFFFAOYSA-N
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Description

Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family It is characterized by its unique structure, which includes multiple methoxy groups and carboxylate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate typically involves the reaction of anthracene derivatives with methoxy and carboxylate groups. One common method includes the use of diethyl anthracene-9,10-dicarboxylate as a starting material, which undergoes methoxylation under specific conditions to introduce the methoxy groups at the 2,3,6,7 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylate esters play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action, including its binding to enzymes or receptors and the subsequent biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is unique due to its specific combination of methoxy groups and carboxylate esters, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89927-46-8

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate

InChI

InChI=1S/C24H26O8/c1-7-31-23(25)21-13-9-17(27-3)19(29-5)11-15(13)22(24(26)32-8-2)16-12-20(30-6)18(28-4)10-14(16)21/h9-12H,7-8H2,1-6H3

InChI Key

RMOJBOTTZUQUKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)OCC)OC)OC

Origin of Product

United States

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